Piperidin-4-yl-o-tolyl-amine dihydrochloride CAS number 1229625-38-0
Piperidin-4-yl-o-tolyl-amine dihydrochloride CAS number 1229625-38-0
Technical Monograph: Piperidin-4-yl-o-tolyl-amine Dihydrochloride CAS: 1229625-38-0 Role: Privileged Scaffold for CNS & GPCR Ligand Discovery[1]
Executive Summary & Strategic Utility
Piperidin-4-yl-o-tolyl-amine dihydrochloride (CAS 1229625-38-0) is a high-value diamine scaffold predominantly utilized in the synthesis of central nervous system (CNS) active agents.[1] Structurally, it consists of a piperidine ring functionalized at the C4 position with an ortho-toluidine moiety.[1]
This molecule represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for:
-
Sigma-1 (
) Receptor Modulators: Used in neuroprotective and analgesic drug discovery. -
5-HT (Serotonin) & Dopamine Antagonists: The 4-amino-piperidine core is a pharmacophore found in atypical antipsychotics (e.g., analogs of Pimavanserin) and antihistamines.[1]
-
Fragment-Based Drug Design (FBDD): Its low molecular weight and distinct vectors for substitution make it an ideal fragment for exploring lipophilic pockets in GPCRs.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | N-(2-Methylphenyl)piperidin-4-amine dihydrochloride |
| Common Name | 4-(o-Tolylamino)piperidine 2HCl |
| CAS Number | 1229625-38-0 |
| Molecular Formula | |
| Molecular Weight | 263.21 g/mol |
| Free Base MW | 190.29 g/mol |
| Solubility | High in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, Et2O) |
| pKa (Calc) | ~10.5 (Piperidine N), ~4.5 (Aniline N) |
| Appearance | Off-white to pale beige crystalline solid |
Synthetic Pathway & Experimental Protocol
The robust synthesis of CAS 1229625-38-0 relies on a Reductive Amination strategy followed by Acidolytic Deprotection .[1] This route is preferred over direct nucleophilic substitution due to higher yields and the avoidance of bis-alkylation byproducts.[1]
Workflow Visualization
Figure 1: Step-wise synthetic logic for constructing the 4-amino-piperidine core.
Detailed Protocol
Step 1: Reductive Amination (Formation of the C4-N Bond) Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild enough to reduce the imine selectively without reducing the ketone starting material or the aromatic ring.
-
Setup: In a dry 500 mL round-bottom flask under
atmosphere, dissolve 1-Boc-4-piperidone (10.0 g, 50 mmol) and o-toluidine (5.9 g, 55 mmol, 1.1 eq) in 1,2-Dichloroethane (DCE, 150 mL). -
Activation: Add Acetic Acid (3.0 g, 50 mmol, 1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15.9 g, 75 mmol, 1.5 eq) portion-wise over 20 minutes.
-
Critical Check: Gas evolution (
) will occur; ensure adequate venting.
-
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The ketone spot (
) should disappear.
-
-
Workup: Quench with saturated
solution. Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexane) yields the N-Boc-protected intermediate as a white solid.[1]
Step 2: Deprotection (Salt Formation) Rationale: Using HCl in dioxane allows for the precipitation of the product directly as the dihydrochloride salt, ensuring high purity without column chromatography.
-
Dissolution: Dissolve the N-Boc intermediate (from Step 1) in minimal 1,4-dioxane or MeOH (5 mL/g).
-
Acidolysis: Add 4M HCl in 1,4-dioxane (10 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. A thick precipitate will form.
-
Validation: LC-MS should show a mass peak of 191.15 [M+H]+ (Free base mass).[2]
-
-
Isolation: Filter the solid precipitate under inert gas (hygroscopic!). Wash with cold diethyl ether (
) to remove residual HCl and byproducts. -
Drying: Dry under high vacuum at 40°C for 24 hours to yield Piperidin-4-yl-o-tolyl-amine dihydrochloride .
Applications in Drug Discovery
This scaffold is a versatile "linker" module. The secondary amine on the piperidine ring (
A. Sigma-1 Receptor Ligands (Neuroprotection)
The N-alkyl-4-aminopiperidine motif is a classic pharmacophore for Sigma-1 receptors.[1]
-
Mechanism: The basic nitrogen of the piperidine ring forms a salt bridge with Asp126 in the Sigma-1 binding pocket.[1] The o-tolyl group occupies the primary hydrophobic sub-pocket.[1]
-
Utility: Researchers use CAS 1229625-38-0 to synthesize libraries by alkylating the piperidine nitrogen with various benzyl or phenethyl halides.[1]
B. 5-HT2A / D2 Receptor Antagonists
Structurally similar to the core of Pimavanserin (a 5-HT2A inverse agonist), this molecule allows for the exploration of "linker" length and rigidity.[1]
-
SAR Logic: The o-methyl group on the aniline ring restricts rotation (atropisomerism potential), potentially locking the molecule into a bioactive conformation that favors receptor binding over the unsubstituted phenyl analog.
SAR Logic Flow
Figure 2: Structure-Activity Relationship (SAR) decision tree for utilizing the scaffold.
Handling & Safety
-
Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.
-
Stability: Stable in acidic media; unstable in strong basic aqueous solutions (free base oxidizes slowly in air).
-
Toxicology: Treat as a potential irritant and biologically active CNS agent. Use standard PPE (gloves, goggles, fume hood).
References
-
PubChem. (n.d.).[3] N-(2-methylphenyl)piperidin-4-amine.[1][2] National Library of Medicine. Retrieved from [Link]
-
Janssen Pharmaceutica. (1979). N-(4-piperidinyl)-N-phenylamides. US Patent 4,179,569.[4] Retrieved from
